2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-3-14-12(2)23-16(13-4-5-13)24-19(14)27-8-6-26(7-9-27)18-15-10-22-25-17(15)20-11-21-18/h10-11,13H,3-9H2,1-2H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERSWXTUCPFXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in a significant alteration in cell cycle progression. The compound’s inhibitory effect on CDK2 is potent, with IC50 values in the nanomolar range.
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme crucial for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Cellular Effects
The effects of 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine on various cell types have been extensively studied. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits potent cytotoxic activity. It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell viability. Additionally, the compound affects cell signaling pathways by inhibiting CDK2, which in turn influences gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine exerts its effects through the inhibition of CDK2/cyclin A2 complex. The compound binds to the ATP-binding pocket of CDK2, preventing ATP from accessing the site and thus inhibiting the kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis. Molecular docking studies have confirmed the binding interactions between the compound and CDK2, highlighting the importance of hydrogen bonds with key residues such as Leu83.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest. Some adaptive responses in cancer cells, such as the upregulation of alternative survival pathways, have been noted with prolonged treatment.
Dosage Effects in Animal Models
In animal models, the effects of 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed. The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound. The compound’s metabolism also affects its pharmacokinetics, influencing its distribution, half-life, and excretion.
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein may influence the compound’s cellular uptake and efflux, affecting its intracellular concentration and therapeutic efficacy. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is primarily within the cytoplasm and nucleus. In the cytoplasm, it interacts with CDK2 and other target proteins, while in the nucleus, it affects gene expression by modulating transcription factors and other nuclear proteins. The compound’s localization is influenced by its chemical properties and interactions with cellular components.
Biological Activity
The compound 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a pyrazolo-pyrimidine structure. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of pyrimidines and pyrazoles often exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2-cyclopropyl... | CDK4 | 0.004 | MV4-11 (leukemia) |
| 2-cyclopropyl... | CDK6 | 0.030 | MDA-MB-453 (breast) |
The above table summarizes findings where the compound demonstrated potent inhibition of CDK4 and CDK6, indicating its potential as an anticancer agent .
Antibacterial Activity
In addition to anticancer properties, recent studies have explored the antibacterial potential of similar pyrazolo-pyrimidine derivatives. These compounds were tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The data indicates that the compound exhibits moderate antibacterial activity, suggesting it may be useful in treating bacterial infections .
The mechanism by which 2-cyclopropyl-5-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine exerts its effects involves multiple pathways:
- Inhibition of Kinases : The compound's ability to inhibit CDK activity disrupts cell cycle progression in cancer cells.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The antibacterial activity may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies have been conducted on related compounds that provide insights into the biological activity of this specific structure:
- Study on Anticancer Activity : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inhibiting CDK pathways .
- Antibacterial Efficacy : Another investigation revealed that pyrazolo-pyrimidine derivatives exhibited synergistic effects when combined with standard antibiotics against resistant strains of bacteria .
Comparison with Similar Compounds
Structural Analogues from Recent Patent Literature (2023)
The 2023 European Patent Application highlights structurally related compounds, such as:
- 2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-propylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[4-(dimethylamino)-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
Key Structural Differences:
| Feature | Target Compound | Patent Compounds (e.g., 2023 Examples) |
|---|---|---|
| Core Structure | Pyrimidine | Pyrido[1,2-a]pyrimidin-4-one |
| Substituents | Cyclopropyl, ethyl, methyl, pyrazolo[3,4-d]pyrimidine-linked piperazine | Varied pyrazolo[1,5-a]pyrazine groups, hydroxyethyl-piperazine |
| Piperazine Modifications | Direct linkage to pyrazolo[3,4-d]pyrimidine | Hydroxyethyl, propylpiperidinyl, or dimethylamino substitutions |
| Bioisosteric Elements | Pyrazolo-pyrimidine | Pyrazolo-pyrazine or pyrido-pyrimidinone cores |
These differences influence physicochemical properties:
- The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl or dimethylamino groups in patent analogues .
Hypothesized Pharmacological Profiles
While direct activity data for the target compound is unavailable, structural parallels to kinase inhibitors suggest shared mechanisms:
- The piperazine-pyrazolo-pyrimidine motif is common in kinase inhibitors (e.g., JAK/STAT or mTOR pathways).
- Patent compounds with hydroxyethyl-piperazine substituents may improve water solubility, whereas the target’s ethyl/methyl groups could prioritize lipophilicity for membrane penetration .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include coupling the pyrazolo[3,4-d]pyrimidine moiety to the piperazine ring via nucleophilic substitution (e.g., using coupling agents like EDCI or HATU). Temperature control (e.g., 60–80°C in DMF) and solvent choice (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions. Catalysts such as palladium for cross-coupling or bases like triethylamine for deprotonation are often required. Purification via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA/UV : Assesses purity (>95% recommended for biological assays).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What initial biological screening assays are recommended to evaluate the compound's potential therapeutic activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test kinase inhibition (e.g., JAK2 or PI3K kinases, common targets for pyrazolo-pyrimidines).
- Receptor Binding Studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) via competitive binding assays with labeled ligands.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC values.
- Computational Docking : Preliminary molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify substituents and enhance biological activity?
- Methodological Answer :
- Substituent Variation : Systematically replace cyclopropyl, ethyl, or methyl groups with bioisosteres (e.g., trifluoromethyl or halogens) to assess steric/electronic effects.
- Piperazine Modifications : Introduce substituents on the piperazine ring (e.g., aryl or alkyl groups) to improve receptor selectivity.
- Biological Evaluation : Test analogs in dose-response assays (e.g., EC or IC) and compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes).
- Data Analysis : Use multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural features with activity .
Q. What strategies resolve contradictory data regarding the compound’s efficacy in different biological models?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Species-Specific Testing : Compare activity in human vs. rodent models to identify interspecies variability.
- Meta-Analysis : Aggregate data from independent studies and apply statistical rigor (e.g., funnel plots for publication bias).
- Theoretical Frameworks : Align conflicting results with mechanistic hypotheses (e.g., allosteric modulation vs. competitive inhibition) .
Q. What methodologies assess the compound’s pharmacokinetic properties, such as absorption and metabolism?
- Methodological Answer :
- Caco-2 Permeability Assay : Predict intestinal absorption using monolayer models.
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to determine free fraction.
- In Vivo PK Studies : Administer IV/PO in rodents and analyze plasma via LC-MS/MS for bioavailability calculations .
Q. How can computational approaches predict the compound’s interaction with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns (e.g., GROMACS).
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs.
- Cryo-EM or X-ray Co-Crystallization : Validate predicted binding poses experimentally .
Q. What advanced purification techniques isolate this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradients of water/acetonitrile + 0.1% TFA for high-resolution separation.
- Countercurrent Chromatography (CCC) : Separate isomers via liquid-liquid partitioning without solid phases.
- Chiral Resolution : Employ chiral columns (e.g., Chiralpak IA) for enantiopure derivatives.
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
